(S)-2-Amino-N-(3-bromo-benzyl)-propionamide (S)-2-Amino-N-(3-bromo-benzyl)-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13392624
InChI: InChI=1S/C10H13BrN2O/c1-7(12)10(14)13-6-8-3-2-4-9(11)5-8/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1
SMILES: CC(C(=O)NCC1=CC(=CC=C1)Br)N
Molecular Formula: C10H13BrN2O
Molecular Weight: 257.13 g/mol

(S)-2-Amino-N-(3-bromo-benzyl)-propionamide

CAS No.:

Cat. No.: VC13392624

Molecular Formula: C10H13BrN2O

Molecular Weight: 257.13 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(3-bromo-benzyl)-propionamide -

Specification

Molecular Formula C10H13BrN2O
Molecular Weight 257.13 g/mol
IUPAC Name (2S)-2-amino-N-[(3-bromophenyl)methyl]propanamide
Standard InChI InChI=1S/C10H13BrN2O/c1-7(12)10(14)13-6-8-3-2-4-9(11)5-8/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1
Standard InChI Key VIUVXBCMYWHMOO-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](C(=O)NCC1=CC(=CC=C1)Br)N
SMILES CC(C(=O)NCC1=CC(=CC=C1)Br)N
Canonical SMILES CC(C(=O)NCC1=CC(=CC=C1)Br)N

Introduction

(S)-2-Amino-N-(3-bromo-benzyl)-propionamide is a chemical compound with the CAS number 1565738-33-1 and the molecular formula C10H13BrN2O. It is a propionamide derivative, specifically designed with a chiral center and a brominated benzyl group attached to the nitrogen atom. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.

Synthesis and Preparation

The synthesis of (S)-2-Amino-N-(3-bromo-benzyl)-propionamide typically involves the reaction of a chiral amino acid derivative with a 3-bromo-benzyl halide or its equivalent. The specific conditions and reagents used can vary depending on the desired yield and purity of the product.

Potential Applications

While specific applications of (S)-2-Amino-N-(3-bromo-benzyl)-propionamide are not widely documented, compounds with similar structures are often explored in pharmaceutical research for their potential biological activities. For instance, propionamide derivatives have been studied for anticonvulsant properties, as seen in related compounds like lacosamide, which is used for treating seizures .

Note:

Due to the limited availability of specific research on (S)-2-Amino-N-(3-bromo-benzyl)-propionamide, this article focuses on its general properties and potential applications based on related compounds. Further research is necessary to fully understand its biological activities and potential uses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator